(1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride
Overview
Description
(1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Scientific Research Applications
Mechanism of Action
Target of Action
This compound belongs to the class of 1,3,4-thiadiazoles, which are known to exhibit a wide range of biological activities . .
Mode of Action
It’s worth noting that 1,3,4-thiadiazoles are known to interact with various biological targets, leading to diverse physiological effects .
Biochemical Pathways
Given the broad biological activity of 1,3,4-thiadiazoles, it’s plausible that multiple pathways could be affected .
Result of Action
Compounds with the 1,3,4-thiadiazole scaffold have been reported to exhibit antimicrobial, antituberculosis, antiviral, and anticonvulsant activities, among others .
Future Directions
1,3,4-thiadiazole derivatives have shown significant therapeutic potential . They have been the subject of considerable growing interest for designing new antitumor agents . Some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .
Biochemical Analysis
Biochemical Properties
(1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity. The compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, it has been found to induce apoptosis by modulating signaling pathways such as the MAPK/ERK pathway. Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can lead to changes in enzyme conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation. The compound can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate amine precursors. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with formaldehyde and hydrochloric acid to yield the desired compound . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to (1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride include:
- Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride
- N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives
- (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate
Uniqueness
This compound is unique due to its specific structural features and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,3,4-thiadiazol-2-ylmethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S.2ClH/c4-1-3-6-5-2-7-3;;/h2H,1,4H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHABMNDYNZCHNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060063-87-6 | |
Record name | 1-(1,3,4-thiadiazol-2-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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